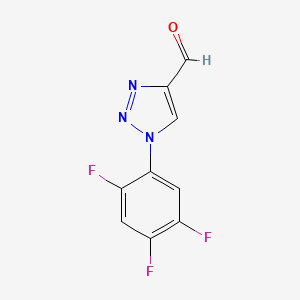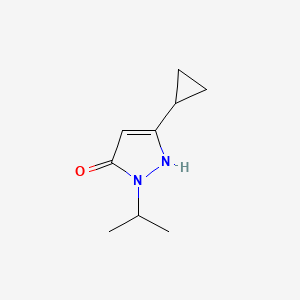![molecular formula C12H14ClN3 B1467336 4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole CAS No. 1249973-54-3](/img/structure/B1467336.png)
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole (CMTPT) is a heterocyclic organic compound that is widely used in scientific research and in the laboratory. It has been used in a variety of applications, including synthesis, drug design, and biochemical and physiological research.
科学的研究の応用
Medicinal Chemistry and Pharmacological Applications
Triazole derivatives have been extensively studied for their potential in drug development due to their versatile biological activities. The triazole ring is a common motif in pharmaceuticals, with various derivatives showing anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been involved in the search for new therapeutic agents against a spectrum of diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013). The emphasis on green chemistry and sustainability in the synthesis of triazoles indicates a direction towards environmentally friendly approaches in drug development processes.
Triazole derivatives also play a role in addressing bacterial resistance, with some compounds being explored for their antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). These compounds may act by inhibiting key bacterial proteins or enzymes, offering a pathway to develop new antibiotics (Xuemei Ge & Zhi Xu, 2020).
Material Science Applications
In the field of material science, triazole derivatives have been investigated for their potential in creating new materials with desirable properties. For instance, polymeric membranes based on triazole derivatives exhibit improved thermal stability, mechanical strength, and proton conductivity, making them promising candidates for fuel cell applications. These materials can operate under anhydrous conditions at elevated temperatures, which is advantageous for the efficiency and durability of fuel cells (Prozorova & Pozdnyakov, 2023).
Corrosion Inhibition
Another significant application of triazole derivatives is in corrosion inhibition. 1,2,3-Triazole derivatives have been identified as efficient corrosion inhibitors for various metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects these materials from corrosion, highlighting their potential in industrial applications where metal preservation is critical (Hrimla et al., 2021).
特性
IUPAC Name |
4-(chloromethyl)-1-(2-propan-2-ylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9(2)11-5-3-4-6-12(11)16-8-10(7-13)14-15-16/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFPEQOYDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



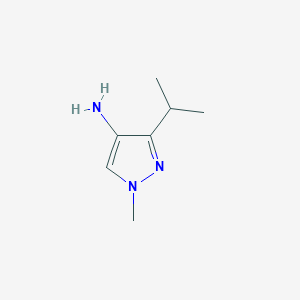
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
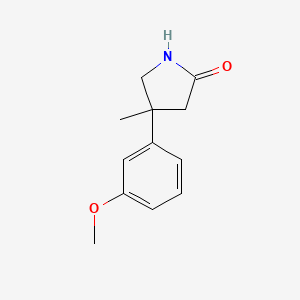
amine](/img/structure/B1467257.png)


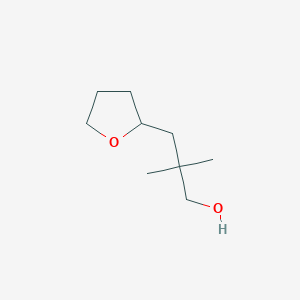
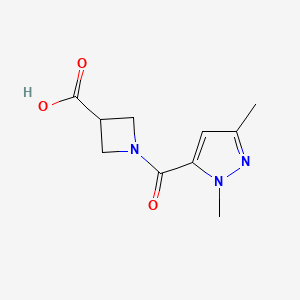
![N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B1467269.png)

